molecular formula C15H23NO3 B12178970 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12178970
M. Wt: 265.35 g/mol
InChI Key: VEJJXNFLXWKAQV-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylphenoxy group, a morpholine ring, and a propanol moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit sodium channels, which are crucial for the conduction of nerve impulses, thereby exhibiting local anesthetic and antiarrhythmic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both a morpholine ring and a dimethylphenoxy group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C15H23NO3/c1-12-4-3-5-13(2)15(12)19-11-14(17)10-16-6-8-18-9-7-16/h3-5,14,17H,6-11H2,1-2H3

InChI Key

VEJJXNFLXWKAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCOCC2)O

Origin of Product

United States

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